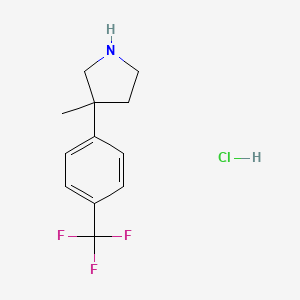

3-Methyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2193064-92-3 . It has a molecular weight of 265.71 . The IUPAC name for this compound is 3-methyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3N.ClH/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15;/h2-5,16H,6-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis Applications

- Derivative Synthesis : Ivana Bradiaková et al. (2009) synthesized 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives through a multi-step process involving compounds similar to 3-Methyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (Bradiaková et al., 2009).

- Fluorinated Derivatives : J. Kuznecovs et al. (2020) discussed the synthesis of fluorinated derivatives of Sigma-1 receptor modulator E1R, starting with compounds structurally related to 3-Methyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (Kuznecovs et al., 2020).

Biological Applications

- Anticancer Potential : Magdalena Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines, including those related to 3-Methyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, for potential applications in medicine and industry (Żmigrodzka et al., 2022).

- PI3K Inhibitors : V. P. Muralidharan et al. (2017) synthesized pyrrolidin-2-one derivatives, related to the compound , as potential PI3K inhibitors with anticancer properties (Muralidharan et al., 2017).

Chemical Properties and Applications

- Electrochemical Properties : Xiangzhong Li et al. (2012) studied fulleropyrrolidines containing the trifluoromethyl group, similar to the compound , for their optical and electrochemical properties, indicating potential applications in photovoltaic materials (Li et al., 2012).

- Organocatalysis : K. Ishihara et al. (2008) described the use of zwitterionic salts, derived from reactions involving pyrrolidines similar to 3-Methyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, as organocatalysts for transesterification (Ishihara et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives have been reported to have diverse biological profiles, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug research for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the storage temperature for this compound is room temperature .

Propiedades

IUPAC Name |

3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15;/h2-5,16H,6-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYSTQRENYXLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2424523.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/no-structure.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2424530.png)

![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide](/img/structure/B2424533.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)

![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)